molecular formula C19H19N3O5S2 B2940130 N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899982-87-7

N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No. B2940130
CAS RN: 899982-87-7
M. Wt: 433.5
InChI Key: BSJNKKHIGAKKBS-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O5S2 and its molecular weight is 433.5. The purity is usually 95%.
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Scientific Research Applications

Theoretical and Computational Studies

Research into antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking studies to investigate the reactivity and potential efficacy of sulfonamide derivatives, including their ADMET properties and molecular docking against viral proteins. This approach highlights the role of computational chemistry in drug discovery and development, particularly for compounds with complex structures like the one mentioned (Fahim & Ismael, 2021).

Synthesis and Spectroscopic Studies

Another study focused on the synthesis, spectroscopic characterization, and biological activity of heterocyclic compounds derived from furan-2-yl and benzothiazol-2-yl groups. These methodologies are crucial for the development and characterization of new pharmaceutical agents, providing a framework for synthesizing and evaluating compounds similar to "N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide" (Patel, Patel, & Shah, 2015).

Antiprotozoal Activity

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and evaluated for their antiprotozoal activities. Such studies suggest potential applications for structurally related compounds in treating protozoal infections, underscoring the importance of chemical synthesis and biological evaluation in drug development (Ismail et al., 2004).

Antiplasmodial Activities

Research into acyl derivatives of 3-aminofurazanes showed activity against Plasmodium falciparum, indicating potential for antimalarial applications. The study highlights the significance of the acyl moiety's nature on activity, suggesting that modifications to the chemical structure can significantly impact biological efficacy (Hermann et al., 2021).

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-12-17(13(2)23)28-19(20-12)21-18(24)14-6-8-16(9-7-14)29(25,26)22(3)11-15-5-4-10-27-15/h4-10H,11H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJNKKHIGAKKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CO3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.